N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, also known as TTP488, is a novel small molecule drug that has recently gained attention in the field of neurodegenerative diseases. TTP488 is a potent antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD).
Wirkmechanismus
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exerts its therapeutic effects by blocking the binding of RAGE to its ligands, such as Aβ and S100B. RAGE is a transmembrane receptor that is expressed on various cell types, including neurons, microglia, and astrocytes. Activation of RAGE by its ligands triggers a cascade of intracellular signaling pathways that lead to neuroinflammation, oxidative stress, and neuronal damage. By inhibiting RAGE activation, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can reduce the harmful effects of RAGE signaling and promote neuroprotection.
Biochemical and Physiological Effects
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce Aβ deposition and tau phosphorylation, which are hallmark features of AD pathology. N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can also attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to improve synaptic plasticity and cognitive function in animal models of AD.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has a well-defined mechanism of action and can be easily synthesized in large quantities. However, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. In addition, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Several future directions for N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide research are currently being explored. One potential application is the use of N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide as a diagnostic tool for AD. RAGE expression is increased in the brains of AD patients, and N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used as a positron emission tomography (PET) imaging agent to detect RAGE expression in vivo. Another future direction is the development of N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide analogs with improved pharmacokinetic properties and reduced off-target effects. Finally, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be combined with other drugs that target different aspects of AD pathology to achieve synergistic effects.
Wissenschaftliche Forschungsanwendungen
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic use in neurodegenerative diseases, particularly AD. Several preclinical studies have demonstrated that N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models of AD. In addition, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S3/c16-11(14-12-13-5-8-20-12)9-3-1-6-15(9)21(17,18)10-4-2-7-19-10/h2,4-5,7-9H,1,3,6H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAHEKPYCKZVRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.